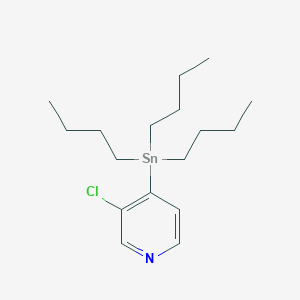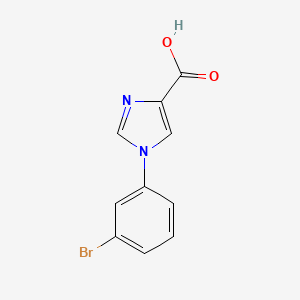![molecular formula C21H18Cl2O2S B3037215 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol CAS No. 477708-97-7](/img/structure/B3037215.png)
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol (BCMPSE) is an organic compound with a wide range of applications in scientific research. It is a member of the organosulfur family of compounds, which have been studied extensively for their unique properties. BCMPSE has been used in various laboratory experiments, as it is a versatile reagent that can be used to synthesize a wide range of compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol has been used in a wide range of scientific research applications, including the synthesis of other organic compounds, the study of enzyme activity, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Wirkmechanismus
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol is an organosulfur compound, which means it has a sulfur atom in its structure. This sulfur atom is capable of forming strong bonds with other molecules, which makes it a useful reagent for synthesizing other compounds. The sulfur atom can also act as a catalyst for certain reactions, which makes it a useful tool for studying enzyme activity and drug metabolism.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been used in the treatment of various diseases, including cancer and diabetes. It has also been used to study the effects of oxidative stress on cells and tissues, as well as to study the effects of drug metabolism on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, and it can also act as a catalyst for certain reactions. Additionally, it is relatively easy to obtain and use. The main limitation of using this compound is its toxicity, which means it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol. It could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the development of new drugs and treatments for various diseases. Additionally, it could be used to study the effects of oxidative stress on cells and tissues, and to study the effects of drug metabolism on the body. Finally, it could be used to study the effects of environmental pollutants on human health.
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfinylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c1-15-3-2-4-20(13-15)26(25)14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQKKPHXHHYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



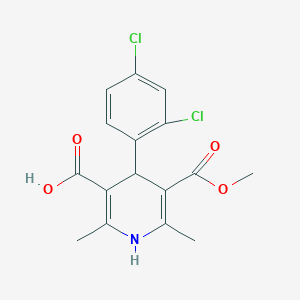
![2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3037134.png)

![6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3037137.png)


![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)
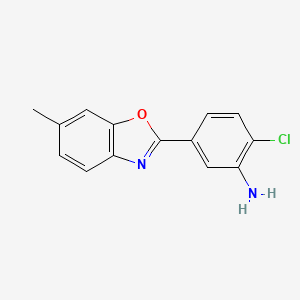

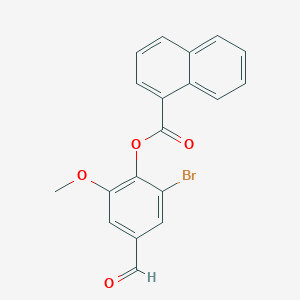
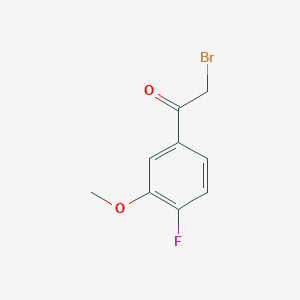
![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
